N-cyclopentyl-3,4,5-triethoxybenzamide
Description
N-Cyclopentyl-3,4,5-triethoxybenzamide is a synthetic benzamide derivative characterized by a cyclopentylamine moiety attached via an amide bond to a 3,4,5-triethoxy-substituted benzene ring. The triethoxy groups on the aromatic ring likely influence solubility, steric bulk, and electronic properties, which are critical for biological activity or material applications.
Properties
Molecular Formula |
C18H27NO4 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-cyclopentyl-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C18H27NO4/c1-4-21-15-11-13(18(20)19-14-9-7-8-10-14)12-16(22-5-2)17(15)23-6-3/h11-12,14H,4-10H2,1-3H3,(H,19,20) |
InChI Key |
HHUDTRSFNRNXKT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCC2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Groups
A key distinction between N-cyclopentyl-3,4,5-triethoxybenzamide and its analogs lies in the substitution pattern on the benzamide core. For example:
- N-Cyclohexyl-3,4,5-trimethoxybenzamide (): Features methoxy (-OCH₃) groups instead of ethoxy (-OCH₂CH₃).
- Trimethobenzamide derivatives (): Include a dimethylaminoethoxy side chain, which introduces basicity and enhances solubility in polar solvents.
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituents | LogP* (Predicted) | Solubility Profile |
|---|---|---|---|
| This compound | 3,4,5-triethoxy | ~3.5 | Low aqueous solubility |
| N-Cyclohexyl-3,4,5-trimethoxybenzamide | 3,4,5-trimethoxy | ~2.8 | Moderate solubility in DMSO |
| Trimethobenzamide | 3,4,5-trimethoxy + dimethylaminoethoxy | ~1.9 | High solubility in polar solvents |
*LogP values estimated using fragment-based methods.
Crystallographic and Structural Insights
Crystallographic studies of N-cyclohexyl-3,4,5-trimethoxybenzamide reveal:
Key Gaps in Literature :
- No direct data on the synthesis, crystallography, or biological activity of this compound.
- Limited comparative studies on ethoxy vs. methoxy benzamides in similar pharmacological contexts.
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